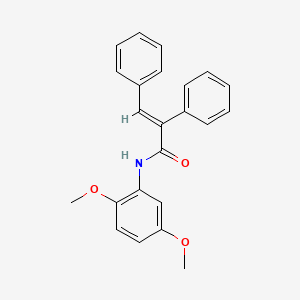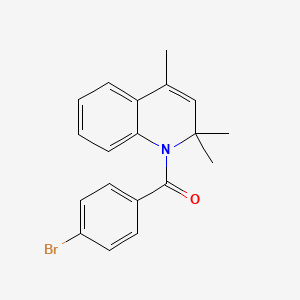
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide, also known as DAAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DAAM is a derivative of isochroman, a naturally occurring organic compound that has been reported to possess several biological activities.
Wirkmechanismus
The exact mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide is not fully understood. However, studies have suggested that it exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been reported to regulate the expression of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been reported to possess several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been reported to protect neurons from oxidative stress-induced damage and reduce inflammation in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide in lab experiments is its ability to modulate various signaling pathways, making it a potential therapeutic agent for various diseases. However, the limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to administer in vivo. Additionally, the toxicity and pharmacokinetics of this compound have not been fully characterized, which can limit its potential use in clinical settings.
Zukünftige Richtungen
Several future directions can be explored to further investigate the potential of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide as a therapeutic agent. These include:
1. Investigating the toxicity and pharmacokinetics of this compound in animal models to determine its safety and efficacy in clinical settings.
2. Developing novel formulations of this compound to improve its solubility and bioavailability.
3. Investigating the potential of this compound as a therapeutic agent for autoimmune diseases.
4. Investigating the role of this compound in regulating immune responses and its potential use in treating inflammatory diseases.
5. Investigating the potential of this compound as a neuroprotective agent for various neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been reported to possess several biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Further research is needed to fully understand the mechanism of action of this compound and its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide involves the reaction of isochroman with N-(tert-butoxycarbonyl) glycine methyl ester and triethylamine in the presence of 1,3-dicyclohexylcarbodiimide. The resulting product is then treated with acetic anhydride and triethylamine to obtain this compound. The purity of the compound can be confirmed by using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide has been reported to possess several biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Several studies have investigated the potential of this compound as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its role in regulating immune responses and its potential use in treating autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(14)13-8-12-11-5-3-2-4-10(11)6-7-15-12/h2-5,12H,6-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSYAWQXPOVLAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385477 |
Source


|
| Record name | N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50683-59-5 |
Source


|
| Record name | N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4992530.png)
![1-(3-chlorophenyl)-4-[1-(3-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B4992536.png)
![(2-methoxyethyl)[2-(2-phenoxyethoxy)ethyl]amine oxalate](/img/structure/B4992544.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-phenylpiperazine](/img/structure/B4992551.png)
![3-(2-chlorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4992561.png)
![3-{[(2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4992565.png)
![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole hydrobromide](/img/structure/B4992579.png)



![3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4992623.png)
